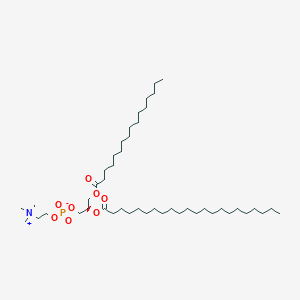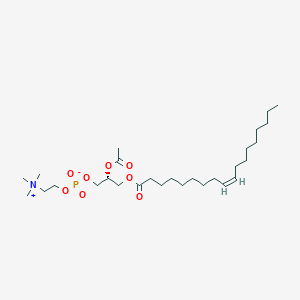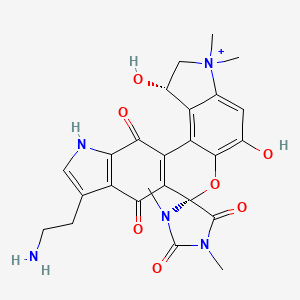
Exiguamine B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Exiguamine B is an exiguamine.
科学的研究の応用
IDO Inhibition and Potential Cancer Therapy
Exiguamine B, derived from the marine sponge Neopetrosia exigua, has shown significant potential as an indoleamine-2,3-dioxygenase (IDO) inhibitor. IDO is an enzyme involved in tryptophan metabolism and is known for its role in immune system modulation, particularly in cancer. IDO inhibitors like Exiguamine B are being researched for their potential to prevent cancer cells from evading the immune system, thus making them targets for immune-mediated destruction. Studies have highlighted Exiguamine B's potency in inhibiting IDO, placing it among the most effective known inhibitors of this enzyme (Brastianos et al., 2006), (Brastianos et al., 2007).
Biomimetic Synthesis for Drug Development
Exiguamine B's complex structure has led to significant interest in its biomimetic synthesis. This approach aims to recreate natural products along biosynthetic lines, offering potential for drug development. The biomimetic synthesis of Exiguamine B has been successful, providing a pathway to produce this compound in larger quantities for further pharmacological studies. This research could pave the way for new classes of IDO inhibitors with potential applications in cancer therapy (Volgraf et al., 2008).
Drug Analogue Development
Further research into Exiguamine B has involved the design and synthesis of its analogues, exploring structure-activity relationships to optimize its IDO inhibitory activity. This work is crucial for developing more effective and selective IDO inhibitors, which can be used in cancer therapy without significant cytotoxicity. This research provides a foundation for developing new anticancer drugs based on the structure of Exiguamine B (Dong et al., 2021).
特性
製品名 |
Exiguamine B |
|---|---|
分子式 |
C25H26N5O7+ |
分子量 |
508.5 g/mol |
IUPAC名 |
(4S,12R)-16-(2-aminoethyl)-4,9-dihydroxy-1',3',6,6-tetramethylspiro[11-oxa-18-aza-6-azoniapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(13),2,7,9,15(19),16-hexaene-12,5'-imidazolidine]-2',4',14,20-tetrone |
InChI |
InChI=1S/C25H25N5O7/c1-28-23(35)25(29(2)24(28)36)18-17(21(34)19-14(20(18)33)10(5-6-26)8-27-19)16-15-11(7-12(31)22(16)37-25)30(3,4)9-13(15)32/h7-8,13,32H,5-6,9,26H2,1-4H3,(H-,27,31,33,34)/p+1/t13-,25-/m1/s1 |
InChIキー |
YOXFPJITBOPKPN-YMXBGEKHSA-O |
異性体SMILES |
CN1C(=O)[C@]2(C3=C(C4=C5[C@@H](C[N+](C5=CC(=C4O2)O)(C)C)O)C(=O)C6=C(C3=O)C(=CN6)CCN)N(C1=O)C |
正規SMILES |
CN1C(=O)C2(C3=C(C4=C5C(C[N+](C5=CC(=C4O2)O)(C)C)O)C(=O)C6=C(C3=O)C(=CN6)CCN)N(C1=O)C |
同義語 |
exiguamine B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



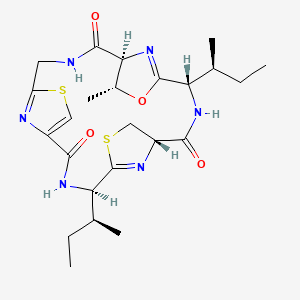
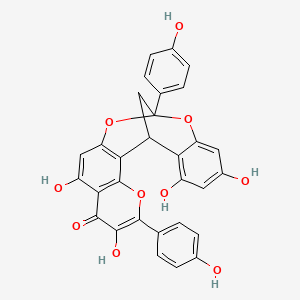


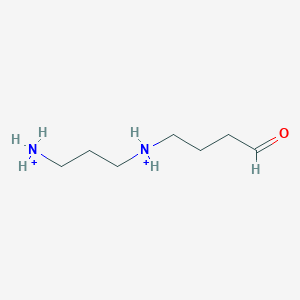

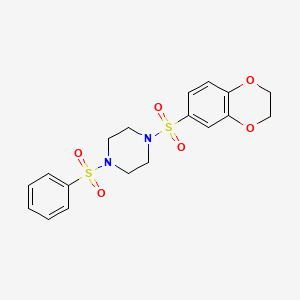



![(15R)-13-(2,5-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263137.png)

